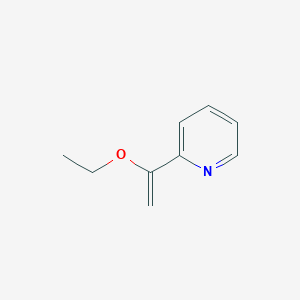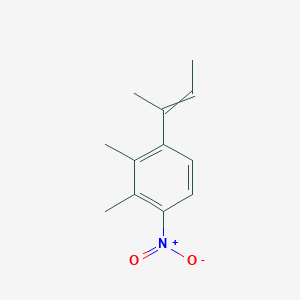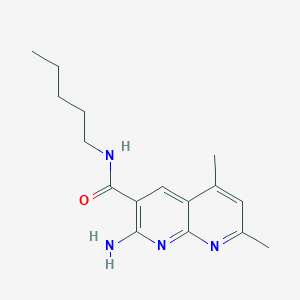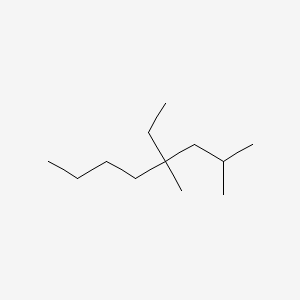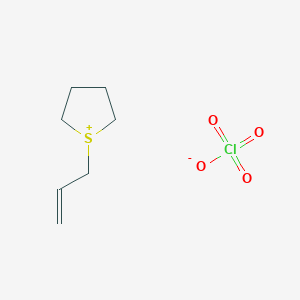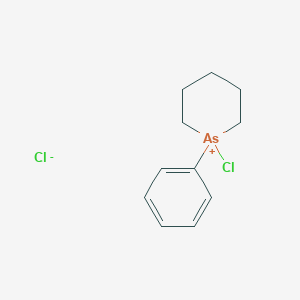
1-Chloro-1-phenylarsinan-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-phenylarsinan-1-ium chloride is a chemical compound with the molecular formula C6H5AsCl2 It is an organoarsenic compound, which means it contains carbon-arsenic bonds
Preparation Methods
The synthesis of 1-Chloro-1-phenylarsinan-1-ium chloride typically involves the reaction of phenylarsine oxide with hydrochloric acid. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds.
Chemical Reactions Analysis
1-Chloro-1-phenylarsinan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert it into other organoarsenic compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-phenylarsinan-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Research into its biological activity and potential use in medicinal chemistry is ongoing.
Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-phenylarsinan-1-ium chloride involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-1-phenylarsinan-1-ium chloride can be compared to other organoarsenic compounds, such as:
Phenylarsine oxide: A precursor in its synthesis.
Arsenic trichloride: Another arsenic-containing compound with different reactivity.
Triphenylarsine: An organoarsenic compound with three phenyl groups attached to arsenic.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
62150-85-0 |
|---|---|
Molecular Formula |
C11H15AsCl2 |
Molecular Weight |
293.06 g/mol |
IUPAC Name |
1-chloro-1-phenylarsinan-1-ium;chloride |
InChI |
InChI=1S/C11H15AsCl.ClH/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10H2;1H/q+1;/p-1 |
InChI Key |
VINILXRNUORYEI-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[As+](CC1)(C2=CC=CC=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5R)-3,4,5,6,7-Pentaphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14535616.png)
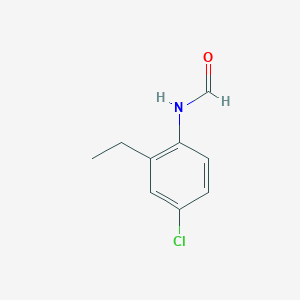
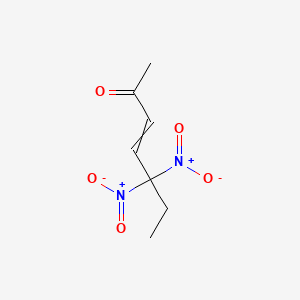
![2-Methyl-4-nitro-4-undecyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14535628.png)
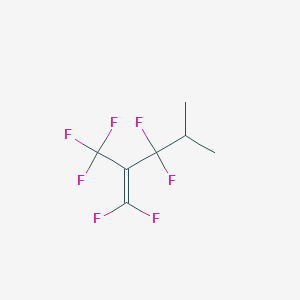
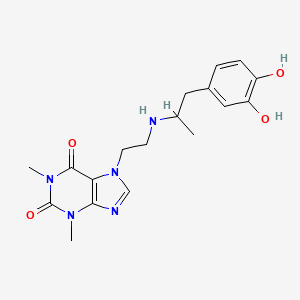
![Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol](/img/structure/B14535651.png)
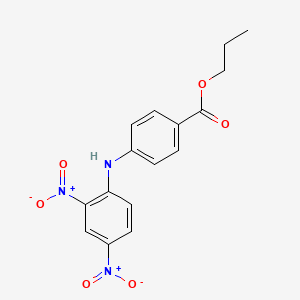
![3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-thione](/img/structure/B14535655.png)
